REACTION_CXSMILES
|
[CH:1]1([S:11](=[O:13])(=[O:12])[O:10][CH2:9]C[CH2:7][O:6][S:3]1(=[O:5])=[O:4])[CH3:2].C(O)CCO.C(O)CO>C(Cl)Cl.C1CCCCC1>[CH:1]1([S:3](=[O:4])(=[O:5])[O:6][CH2:7][CH2:9][O:10][S:11]1(=[O:12])=[O:13])[CH3:2]
|
Name
|
trimethylene 1,1-ethanedisulfonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C)S(=O)(=O)OCCCOS1(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCO)O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 3 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction procedure
|
Type
|
CUSTOM
|
Details
|
the solid amine hydrochloride residue removed
|
Type
|
CUSTOM
|
Details
|
the filtrate roto-evaporated
|
Type
|
CUSTOM
|
Details
|
to remove glyme
|
Type
|
CUSTOM
|
Details
|
The crude product obtained
|
Type
|
CUSTOM
|
Details
|
were obtained
|
Type
|
CUSTOM
|
Details
|
Further recrystallization of the material
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(C)S(=O)(=O)OCCOS1(=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.37 g | |
YIELD: PERCENTYIELD | 25.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |